molecular formula C19H25N3O2S B2728824 N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide CAS No. 875846-88-1

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B2728824
CAS No.: 875846-88-1
M. Wt: 359.49
InChI Key: KDFHATHPFWCUHI-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide is a versatile chemical compound with a unique structure that has garnered significant interest in various scientific fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

Cellular Effects

The effects of this compound on cellular processes are not fully understood yet. It has been suggested that it may influence cell function through its interactions with cholinesterase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with 3-chloropropylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.

    2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide: Another derivative with potential pharmacological applications.

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide stands out due to its unique combination of a piperazine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-25(24,19-10-5-2-6-11-19)20-12-7-13-21-14-16-22(17-15-21)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHATHPFWCUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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